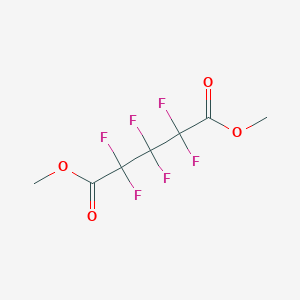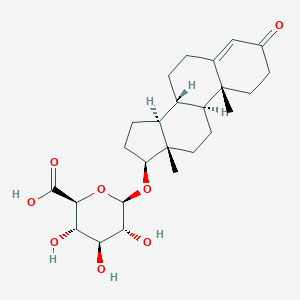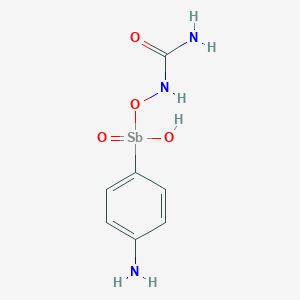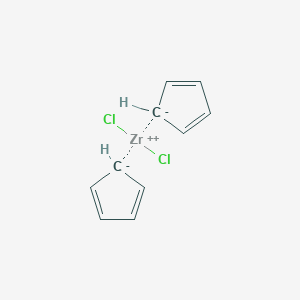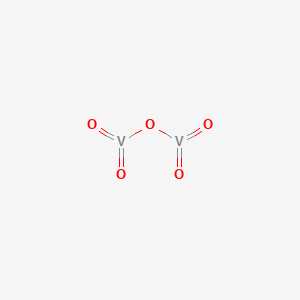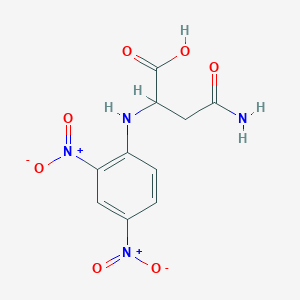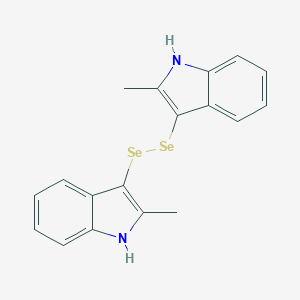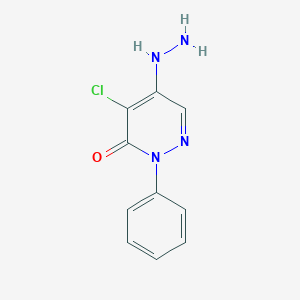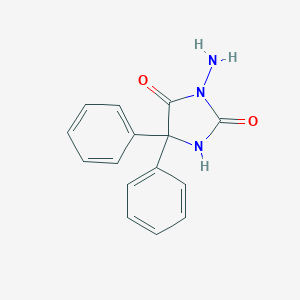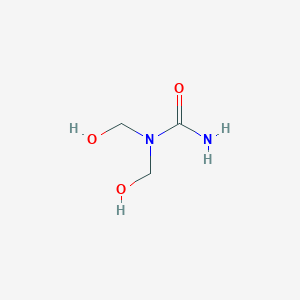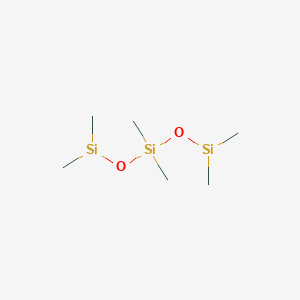
1,1,3,3,5,5-Hexametiltrisiloxano
Descripción general
Descripción
1,1,3,3,5,5-Hexamethyltrisiloxane is a clear, colorless liquid with the molecular formula C6H20O2Si3 and a molecular weight of 208.48 g/mol . It is a type of siloxane compound, which is characterized by a backbone of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. This compound is known for its high thermal stability, low surface tension, and hydrophobic properties .
Aplicaciones Científicas De Investigación
1,1,3,3,5,5-Hexamethyltrisiloxane has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Target of Action
1,1,3,3,5,5-Hexamethyltrisiloxane is a type of organosilicon compound
Mode of Action
It’s known that organosilicon compounds can form bonds with various organic and inorganic substances, which can lead to changes in the properties of these substances .
Biochemical Pathways
Organosilicon compounds are known to interact with a variety of biochemical pathways due to their ability to form bonds with various organic and inorganic substances .
Pharmacokinetics
Organosilicon compounds are generally known to have unique pharmacokinetic properties due to their unique chemical structure .
Result of Action
1,1,3,3,5,5-Hexamethyltrisiloxane is involved in the preparation of 2-bis (3-allyl-4-hydroxyphenyl)hexafluoropropane, which is associated with inorganic siloxane polymer and used as a coating material for the detection of toxic chemical warfare agents . This suggests that the compound may have applications in the development of detection and protective technologies.
Métodos De Preparación
1,1,3,3,5,5-Hexamethyltrisiloxane can be synthesized through various methods. One common synthetic route involves the hydrosilylation of 4-vinyl-1-cyclohexene-1,2-epoxide using a platinum catalyst . Another method includes the reaction of 1,1,3,3-tetramethyldisiloxane with dichlorodimethylsilane . Industrial production often involves the use of these methods under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
1,1,3,3,5,5-Hexamethyltrisiloxane undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, typically catalyzed by platinum or other transition metals.
Oxidation: The compound can be oxidized to form silanols or siloxane polymers.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other functional groups.
Common reagents used in these reactions include platinum catalysts, oxidizing agents like hydrogen peroxide, and various organic substrates. The major products formed from these reactions are often siloxane polymers or modified siloxanes with different functional groups .
Comparación Con Compuestos Similares
1,1,3,3,5,5-Hexamethyltrisiloxane can be compared with other similar siloxane compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound has a shorter silicon-oxygen backbone and is used in similar silylation reactions.
Octamethylcyclotetrasiloxane: This cyclic siloxane is used in the production of silicone polymers and has different physical properties due to its cyclic structure.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has an additional methyl group, which affects its reactivity and applications.
1,1,3,3,5,5-Hexamethyltrisiloxane is unique due to its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Propiedades
InChI |
InChI=1S/C6H18O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEISYFNYGDBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883664 | |
| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-93-1 | |
| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3,5,5-hexamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


